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molecular formula C10H12N2 B1319214 6-Tert-butylpyridine-3-carbonitrile CAS No. 56029-45-9

6-Tert-butylpyridine-3-carbonitrile

Cat. No. B1319214
M. Wt: 160.22 g/mol
InChI Key: JHHURKBLEGFPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168668B2

Procedure details

Pivalic acid (144 mol, 5 eq) and AgNO3 (3.76 mmol, 0.13 eq) are added to a suspension of the 3-cyanopyridine (29 mmol, 1 eq) in 40 ml H2O. The mixture is stirred for 20 min after which is added 60 ml of a 10% H2SO4 solution. The reaction is stirred for a further 20 min then heated to 70° C. An aqueous solution of (NH4)2S2O8 (8.6 mmol, 1.3 eq) is added dropwise over 30 minutes and the heating is continued for 2 hours or until completion by TLC. After cooling the in ice, 2 N NaOH is added and the reaction is extracted 3 times with ethyl acetate, dried over Na2SO4, filtered and concentration. Purification is performed on silica gel with ethyl acetate/hexanes.
Quantity
144 mol
Type
reactant
Reaction Step One
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.76 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
8.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[C:8]([C:10]1[CH:11]=[N:12]C=[CH:14][CH:15]=1)#[N:9].OS(O)(=O)=O.[OH-].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[C:2]([C:1]1[CH:14]=[CH:15][C:10]([C:11]#[N:12])=[CH:8][N:9]=1)([CH3:5])([CH3:4])[CH3:3] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
144 mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
Quantity
29 mmol
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
3.76 mmol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
(NH4)2S2O8
Quantity
8.6 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 min after which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is stirred for a further 20 min
Duration
20 min
WAIT
Type
WAIT
Details
the heating is continued for 2 hours or until completion by TLC
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the in ice
EXTRACTION
Type
EXTRACTION
Details
the reaction is extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(C)(C)C1=NC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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